![molecular formula C15H16N2O3 B13861342 Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters It features a benzoate ester linked to a pyrrole ring through an amide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with an electron-withdrawing group such as an ester.
Amide Bond Formation: The pyrrole ring is then coupled with 3-aminobenzoic acid through an amide bond formation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and other biochemical processes.
作用機序
The mechanism of action of ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
類似化合物との比較
Similar Compounds
Ethyl benzoate: A simple ester with a similar benzoate structure but lacking the pyrrole ring.
Methyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate: A methyl ester analog with similar properties.
Uniqueness
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate is unique due to the presence of both the pyrrole ring and the benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)11-6-4-7-12(10-11)16-14(18)13-8-5-9-17(13)2/h4-10H,3H2,1-2H3,(H,16,18) |
InChIキー |
HXSWVWZXNBSKAL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



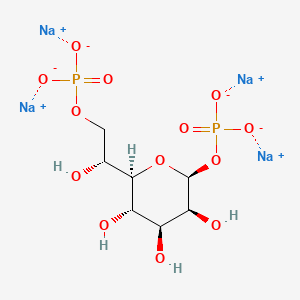
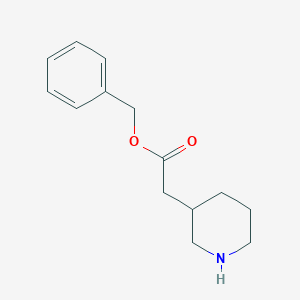

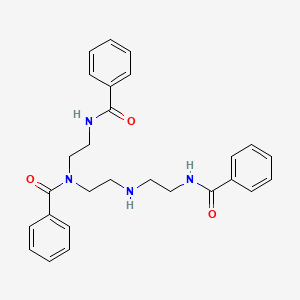
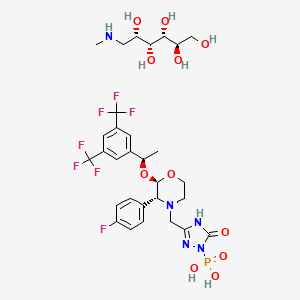
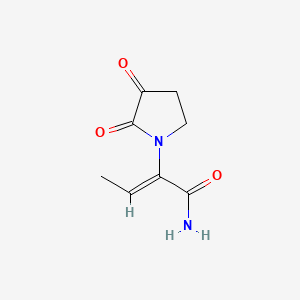
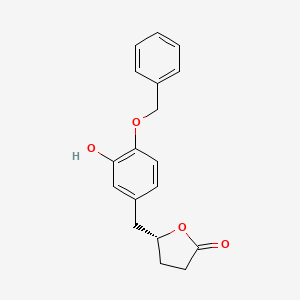
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
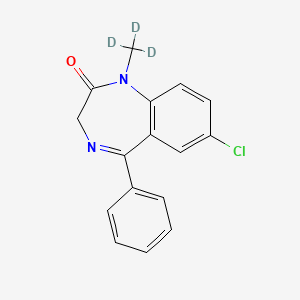
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
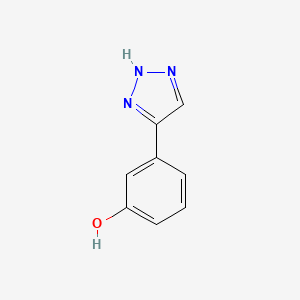
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
